2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-3-4-10(2)11(7-9)8-12-5-6-13/h3-4,7,12-13H,5-6,8H2,1-2H3 |
InChI Key |
FXIVNKDEUHITNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 2,5-dimethylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,5-Dimethylbenzylamine} + \text{Ethylene oxide} \rightarrow \text{2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol} ]
The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the amine group.
Industrial Production Methods
In industrial settings, the production of 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a secondary amine.
Scientific Research Applications
2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are typically related to its ability to form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol with two related compounds from the literature, focusing on structural features, physicochemical properties, and functional implications.
Structural and Functional Differences
Substituent Effects: Target Compound: The 2,5-dimethylphenyl group enhances lipophilicity and electron-donating inductive effects, favoring interactions with hydrophobic environments. Triazine Derivative (): The triazine core and tert-butylphenoxy groups create a bulky, planar structure with high molecular complexity, likely designed for specialized applications (e.g., agrochemicals or polymers) .
Molecular Flexibility :
- The target compound’s benzylamine moiety introduces conformational flexibility, whereas the triazine derivative’s rigid aromatic system restricts rotational freedom, impacting binding interactions .
Physicochemical Properties
- Key Observations: The target compound’s lower molecular weight (179.26 g/mol) compared to the triazine derivative (442.51 g/mol) suggests better bioavailability for pharmaceutical applications. The triazine derivative’s high melting point (47–50°C) reflects crystalline stability from its planar structure .
Biological Activity
2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol, a chiral compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests possible interactions with neurotransmitter receptors, making it a candidate for therapeutic applications targeting central nervous system disorders, including anxiety and depression.
Chemical Structure and Properties
The compound features a central carbon atom bonded to:
- A hydroxyl group (-OH)
- A methylamino group (-NH(CH₃)₂)
- A 2,5-dimethylphenyl substituent
These functional groups are crucial for the compound's biological activity and its interaction with various biomolecules.
The mechanism of action of 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol involves binding to specific receptors and enzymes, which can alter their activity. This interaction may lead to various biological effects, including modulation of neurotransmitter systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that compounds structurally similar to 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol often exhibit activity against serotonin receptors (5-HT) and dopamine transporters. Preliminary studies suggest potential efficacy in treating anxiety and depression by modulating these neurotransmitter systems .
2. Anticancer Activity
Recent investigations have shown that derivatives of this compound possess significant anticancer properties. For instance, compounds with similar structures have demonstrated high growth inhibition rates against various cancer cell lines, including leukemia and breast cancer.
3. Antioxidant Properties
Compounds related to 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol have been evaluated for their antioxidant capabilities. Some derivatives displayed high radical scavenging activity against DPPH and ABTS radicals, indicating their potential protective effects against oxidative stress.
4. Enzyme Interaction
This compound is utilized in biochemical assays to study enzyme interactions. Its ability to bind to specific enzymes may alter their activity, which is crucial for understanding metabolic pathways and signal transduction mechanisms.
Research Findings
A comprehensive review of existing literature reveals several key findings regarding the biological activity of this compound:
Case Studies
Several studies have explored the biological effects of compounds closely related to 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol:
- Neuropharmacological Study : A study assessed the binding affinity of related compounds to serotonin receptors. Results indicated that modifications in the phenyl ring significantly influenced receptor affinity and efficacy .
- Anticancer Research : In a study focused on anticancer properties, derivatives showed potent cytotoxic effects against multiple cancer cell lines while maintaining low toxicity towards normal cells.
- Antioxidant Assessment : A comparative analysis demonstrated that certain derivatives exhibited superior antioxidant activities compared to standard antioxidants like ascorbic acid.
Q & A
Q. What are the common synthetic routes for 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol, and what key reaction conditions are required?
- Methodological Answer : The synthesis typically involves reductive amination between 2,5-dimethylbenzaldehyde and ethanolamine derivatives. Catalytic hydrogenation (H₂, Pd/C or PtO₂) in polar solvents (MeOH/EtOH) at 40–60°C is commonly used to reduce the intermediate imine. For enantiopure synthesis, chiral resolution via HPLC with columns like Chiralpak AD-H and mobile phases (hexane:isopropanol, 90:10) is employed .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield Factors |
|---|---|---|
| Reductive Amination | 2,5-Dimethylbenzaldehyde, H₂/Pd/C | Solvent polarity, temperature |
| Purification | Column chromatography (SiO₂) | Eluent polarity (EtOAc:hexane) |
Q. Which spectroscopic techniques are most effective for characterizing 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol?
- Methodological Answer :
- 1H/13C NMR : Assigns protons (e.g., δ 7.10 ppm for aromatic Hs, δ 3.65 ppm for -CH₂OH) and carbons (e.g., 125–130 ppm for aromatic Cs).
- HRMS (ESI+) : Confirms molecular ion ([M+H]⁺ at m/z 208.1443, C₁₁H₁₇NO).
- IR Spectroscopy : Detects -NH (3350 cm⁻¹) and -OH (3600 cm⁻¹) stretches .
Q. Table 2: Spectroscopic Data
| Technique | Key Signals | Structural Confirmation |
|---|---|---|
| 1H NMR (CDCl₃) | δ 2.25 (s, 6H, CH₃), δ 3.55 (m, 4H, -NCH₂) | Methyl and ethanolamine groups |
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies use accelerated degradation tests (e.g., 40–80°C, pH 1–13). HPLC monitors decomposition products. The compound is most stable at pH 6–8 (aqueous buffer, 25°C), with degradation via hydrolysis of the aminoethanol moiety under acidic/alkaline conditions .
Advanced Research Questions
Q. How can computational methods like DFT predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electron density to identify nucleophilic sites (e.g., amino group). Solvent effects (PCM model) refine energy barriers for reactions like alkylation. Transition-state analysis predicts regioselectivity in SN2 reactions .
Q. What strategies resolve contradictions in reported biological activity data for this amino alcohol?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2,5- vs. 2,6-dimethyl substitution) to isolate substituent effects on receptor binding .
- Assay Harmonization : Standardize cell lines (e.g., HEK-293 vs. CHO) and concentrations to reduce variability. Orthogonal techniques (SPR, ITC) validate binding affinities .
Q. What environmental factors most significantly influence its efficacy in enzyme inhibition studies?
- Methodological Answer :
- Temperature : Arrhenius plots quantify activation energy for enzyme-inhibitor dissociation (e.g., ΔG‡ calculated via stopped-flow kinetics).
- Co-solvents : Molecular dynamics simulations assess how DMSO or PEG affect binding pocket accessibility. Experimental IC₅₀ shifts (>10% with 5% DMSO) indicate solvent interference .
Q. Table 3: Comparative SAR of Analogous Compounds
| Compound | Substituents | Biological Activity (IC₅₀, nM) |
|---|---|---|
| 2-{[(2,5-Dimethylphenyl)methyl]amino}ethan-1-ol | 2,5-diMe | 85 ± 3.2 |
| 2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol | 2,6-diMe | 210 ± 12.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
